1-Benzyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]benzimidazole
Overview
Description
1-Benzyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This specific compound features a unique structure with two benzimidazole rings connected by a sulfanyl bridge, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]benzimidazole typically involves the following steps:
Formation of Benzimidazole Rings: The benzimidazole rings are synthesized by condensing ortho-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the benzimidazole derivative with a suitable thiol reagent under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]benzimidazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Substitution: Benzyl chloride, sodium hydroxide; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-Benzyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Benzyl-2-methylbenzimidazole: Similar structure but lacks the sulfanyl bridge.
2-Phenylbenzimidazole: Contains a phenyl group instead of a benzyl group.
1-Methylbenzimidazole: Lacks the benzyl and sulfanyl groups.
Uniqueness: 1-Benzyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]benzimidazole is unique due to its dual benzimidazole rings connected by a sulfanyl bridge, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
1-benzyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-26-20-13-7-5-11-18(20)24-22(26)16-28-23-25-19-12-6-8-14-21(19)27(23)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBQLWATWKZJOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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